molecular formula C11H14BrNO B1438050 3-(3-Bromophenoxy)piperidine CAS No. 946681-09-0

3-(3-Bromophenoxy)piperidine

Cat. No. B1438050
M. Wt: 256.14 g/mol
InChI Key: CLKKEMYCKKEASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Bromophenoxy)piperidine” is a chemical compound with the molecular formula C11H14BrNO . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromophenoxy)piperidine” can be represented by the InChI code 1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2 . The molecular weight is 256.14 g/mol .


Physical And Chemical Properties Analysis

“3-(3-Bromophenoxy)piperidine” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine, a related compound to 3-(3-Bromophenoxy)piperidine, has been used in reactions with nitro-aromatic compounds to afford nitro-piperidinobenzene derivatives in quantitative yield. This reaction demonstrates the utility of piperidine in nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of various aromatic compounds. The mechanism of these reactions involves an addition-elimination process with the rapid expulsion of the nitro group from the intermediate, offering insights into the reactivity of nitro-aromatic compounds with nucleophiles like piperidine (Pietra & Vitali, 1972).

Piperazine Derivatives in Therapeutic Drug Design

Piperazine and its derivatives are significant in the design of drugs due to their presence in a wide range of therapeutic agents. These compounds are involved in the development of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus facilitates noticeable differences in the medicinal potential of the resultant molecules. This versatility highlights the importance of piperazine derivatives in drug discovery and design (Rathi et al., 2016).

Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, derived from plants such as Pinus and related genera, have garnered interest due to their medicinal importance. These compounds have been explored for their therapeutic applications, demonstrating the broad potential of the piperidine scaffold in drug research. The structural versatility of piperidine allows for the synthesis of molecules with diverse therapeutic profiles, thereby facilitating the development of new pharmacophores for treating various diseases (Singh et al., 2021).

properties

IUPAC Name

3-(3-bromophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKKEMYCKKEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663026
Record name 3-(3-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenoxy)piperidine

CAS RN

946681-09-0
Record name 3-(3-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenoxy)piperidine
Reactant of Route 4
3-(3-Bromophenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
3-(3-Bromophenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
3-(3-Bromophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.